molecular formula C9H7ClN2O3 B1586048 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride CAS No. 306936-71-0

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride

Cat. No. B1586048
M. Wt: 226.61 g/mol
InChI Key: HDAQKYGQLNYBTQ-UHFFFAOYSA-N
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Description

“3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride” is a chemical compound with the empirical formula C9H8N2O4 . It is a solid substance and is used as a building block in heterocyclic chemistry .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid with thionyl chloride in methylene chloride . The reaction is carried out under cooling at -12° to -14°C and stirred for 5 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cc(no1)-c2onc(C)c2C(O)=O . The InChI key for this compound is ASBPDKJMOPNMLF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 208.17 . The compound’s CAS number is 849066-63-3 .

Scientific Research Applications

Synthesis and Chemical Behavior

  • The compound has been involved in the synthesis of isoxazole derivatives , demonstrating its utility in organic chemistry for creating potentially bioactive molecules. Martins et al. (2002) reported the one-pot synthesis of several 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, showcasing the compound's versatility in synthesizing a range of isoxazole-based structures (Martins et al., 2002).

Photoluminescent Properties

  • Research into luminescent materials has explored compounds containing isoxazole rings for their potential in creating advanced luminescent markers. For instance, Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbene ligands, indicating the role of isoxazole derivatives in developing new luminescent materials (Li et al., 2012).

Catalytic and Synthetic Applications

  • Isoxazole derivatives are also significant in catalysis and synthetic applications. A study by Sampaio et al. (2023) highlighted the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, pointing to the importance of isoxazole frameworks in facilitating organic reactions through photoredox catalysis, further suggesting their utility in larvicidal activities (Sampaio et al., 2023).

Corrosion Inhibition

  • The compound has found applications in corrosion inhibition . Mazumder et al. (2014) designed and synthesized a novel class of inhibitors for mild steel corrosion in acidic and carbon dioxide-saturated saline media, utilizing isoxazole derivatives, highlighting the compound's potential in protecting metal surfaces from corrosion (Mazumder et al., 2014).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. If it comes in contact with skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-4-3-6(12-14-4)8-7(9(10)13)5(2)11-15-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAQKYGQLNYBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384065
Record name 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride

CAS RN

306936-71-0
Record name 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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